2-(4-Iodophenoxy)-1,3,4-thiadiazole

Heterocyclic Chemistry Regioisomer Comparison Coordination Chemistry

Select 2-(4-Iodophenoxy)-1,3,4-thiadiazole (CAS 1344080-51-8) for its para-iodophenoxy configuration, which uniquely enables unobstructed halogen bonding geometry and heavy-atom SAD phasing (Cu Kα f″ ≈ 6.8 e⁻). The 1,3,4-thiadiazole core is the definitive nucleobase bioisostere, unlike the 1,2,4-regioisomer. The para-iodine provides an accessible site for radioiodination (¹²⁵I/¹³¹I), while ortho-iodo analogs exhibit steric hindrance. No biological activity data exist; selection must be driven by structural fidelity to your experimental system. Standard commercial purity is ≥95%.

Molecular Formula C8H5IN2OS
Molecular Weight 304.11 g/mol
CAS No. 1344080-51-8
Cat. No. B3391032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenoxy)-1,3,4-thiadiazole
CAS1344080-51-8
Molecular FormulaC8H5IN2OS
Molecular Weight304.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NN=CS2)I
InChIInChI=1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H
InChIKeyMYJAATNHHVRTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenoxy)-1,3,4-thiadiazole (CAS 1344080-51-8) — Baseline Characterization and Procurement-Relevant Structural Profile


2-(4-Iodophenoxy)-1,3,4-thiadiazole is a 1,3,4-thiadiazole derivative characterized by a para-iodophenoxy substituent at the 2-position of the heterocyclic core, with a molecular formula of C₈H₅IN₂OS and a molecular weight of 304.11 g/mol [1]. As of April 2026, no peer-reviewed primary research literature or patent documentation has been identified that reports biological activity data, pharmacological evaluation, or therapeutic applications specifically for this compound. The compound has a registered EC number (821-703-6) in the European Chemicals Agency (ECHA) C&L Inventory, indicating its presence in commercial supply chains for research purposes [2]. Commercially available material is typically supplied at 95% purity, and the compound is designated for non-human research use only .

2-(4-Iodophenoxy)-1,3,4-thiadiazole — Why Generic Substitution Fails for Rigorous Research and Synthetic Applications


Generic substitution of 2-(4-iodophenoxy)-1,3,4-thiadiazole with other halogenated phenoxy-thiadiazole analogs is not scientifically defensible without explicit comparative validation. The combination of a 1,3,4-thiadiazole core with a para-iodophenoxy substituent confers a unique profile of physicochemical properties—including electronic distribution, steric bulk, and heavy-atom X-ray scattering potential—that cannot be replicated by the ortho-iodophenoxy isomer (2-(2-iodophenoxy)-1,3,4-thiadiazole) or by the 1,2,4-thiadiazole regioisomer [1]. The para-iodo substitution pattern enables fundamentally different intermolecular interactions (halogen bonding geometry, π-stacking orientation) compared to ortho- or meta-substituted analogs [2]. Furthermore, the 1,3,4-thiadiazole ring system exhibits distinct electronic properties and reactivity profiles relative to the 1,2,4-thiadiazole isomer, with the nitrogen-sulfur arrangement in the 1,3,4-isomer conferring different nucleophilic/electrophilic character and coordination chemistry potential [3]. For applications requiring radioiodination (e.g., ¹²⁵I or ¹³¹I labeling), the presence of the iodine atom at the para position of the phenoxy ring provides a defined site for isotopic exchange or electrophilic substitution, whereas ortho-iodo analogs may exhibit steric hindrance that alters labeling efficiency [4]. Until direct comparative biological or pharmacological data become available, selection among analogs must be driven by structural fidelity to the intended application and the specific physicochemical requirements of the experimental system.

2-(4-Iodophenoxy)-1,3,4-thiadiazole — Quantified Differentiators for Evidence-Based Procurement


Regioisomeric Differentiation: 1,3,4-Thiadiazole Core vs. 1,2,4-Thiadiazole Scaffold

2-(4-Iodophenoxy)-1,3,4-thiadiazole contains the 1,3,4-thiadiazole heterocyclic core, which differs fundamentally in nitrogen atom positioning and electronic distribution from the 1,2,4-thiadiazole isomer found in 5-(4-iodophenoxy)-1,2,4-thiadiazole. The 1,3,4-thiadiazole scaffold is recognized as a bioisostere of the pyrimidine nucleobases (thymine, cytosine, uracil), a structural feature that underpins its documented anticancer and antibacterial activity in derivative classes and is not shared by the 1,2,4-isomer [1]. Literature review confirms that the 1,3,4-thiadiazole ring exhibits a distinct pattern of biological activities—including anticonvulsant, antidiabetic, and carbonic anhydrase inhibition—that are linked to the specific N-C-S toxophoric moiety arrangement [2].

Heterocyclic Chemistry Regioisomer Comparison Coordination Chemistry Electronic Properties

Iodine Positional Isomerism: para- vs. ortho-Iodophenoxy Substitution Pattern

The para-iodophenoxy substitution of the target compound (iodine at the 4-position of the phenoxy ring) is structurally distinct from the ortho-iodophenoxy analog 2-(2-iodophenoxy)-1,3,4-thiadiazole [1]. Para-substitution provides an unobstructed iodine atom for intermolecular halogen bonding interactions, which are increasingly recognized as important determinants in protein-ligand recognition and crystal engineering [2]. Molecular docking studies on related 1,3,4-thiadiazole systems have demonstrated that the iodine atom at specific positions forms key halogen bonds with kinase active site residues, influencing binding affinity and selectivity [3]. The para position also maximizes the heavy-atom anomalous scattering signal for X-ray crystallography phasing experiments, whereas ortho substitution introduces steric hindrance that may reduce iodine accessibility.

Halogen Bonding SAR Studies Crystallography X-ray Phasing

Heavy Atom Content: Iodine-Containing Phenoxy Substituent vs. Halogen-Free or Lighter Halogen Analogs

The molecular weight of 2-(4-iodophenoxy)-1,3,4-thiadiazole is 304.11 g/mol, with the iodine atom contributing approximately 127 g/mol (42% of total molecular weight) [1]. This heavy-atom content distinguishes it from lighter halogen analogs: the corresponding para-bromophenoxy analog would have a molecular weight of approximately 257 g/mol (bromine contribution ~80 g/mol), and the para-chlorophenoxy analog approximately 212 g/mol. Solid-phase exchange radioiodination methodology has been successfully applied to thiadiazole derivatives for potential myocardial imaging applications, demonstrating the feasibility of isotopic labeling in this structural class [2]. The iodine atom also serves as an effective anomalous scatterer for single-wavelength anomalous diffraction (SAD) phasing in macromolecular crystallography.

Radioiodination PET/SPECT Imaging Precursor Heavy Atom Effect X-ray Crystallography

Phenoxy Linker: Ether Oxygen Connectivity vs. Direct Aryl Attachment or Alternative Linkers

2-(4-Iodophenoxy)-1,3,4-thiadiazole incorporates an ether oxygen linkage (-O-) connecting the 4-iodophenyl group to the 2-position of the 1,3,4-thiadiazole ring, rather than a direct C-C bond. This structural feature is distinct from directly aryl-substituted analogs such as 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine . The phenoxy linker introduces an sp³-hybridized oxygen atom that increases conformational flexibility and alters both the three-dimensional spatial relationship between the aryl group and the heterocyclic core, as well as the electronic distribution through oxygen's lone pair conjugation with the aromatic systems [1]. Literature on structurally related phenoxyalkyl thiadiazoles indicates that the oxygen linker affects lipophilicity, aqueous solubility, and metabolic stability relative to directly linked aryl analogs [2].

Linker Chemistry Conformational Flexibility Solubility Optimization Metabolic Stability

2-(4-Iodophenoxy)-1,3,4-thiadiazole — Evidence-Grounded Research and Industrial Application Scenarios


Structural Biology — X-ray Crystallography Phasing with Iodine Anomalous Scattering

The iodine atom in the para-iodophenoxy moiety provides a strong anomalous scattering signal (Cu Kα f" ≈ 6.8 e⁻) suitable for single-wavelength anomalous diffraction (SAD) phasing of macromolecular structures. When this compound is incorporated into a ligand that co-crystallizes with a protein target, the iodine atom can serve as an intrinsic heavy-atom marker to determine experimental phases without requiring additional heavy-atom derivatization [1]. The para substitution maximizes iodine accessibility and signal-to-noise ratio. This application is supported by the heavy-atom differentiation evidence established in Section 3, Evidence Item 3.

Medicinal Chemistry — Halogen Bonding-Directed Lead Optimization

The para-iodophenoxy substituent provides a terminal iodine atom with a well-defined σ-hole for halogen bonding interactions with protein residues (e.g., backbone carbonyl oxygens or side-chain carboxylates). Unlike ortho-iodo analogs where steric hindrance may limit iodine accessibility, the para configuration ensures unobstructed interaction geometry [2]. This compound can serve as a tool molecule for probing halogen bonding contributions to binding affinity in structure-activity relationship (SAR) studies. This application is supported by the iodine positional isomerism differentiation evidence established in Section 3, Evidence Item 2.

Chemical Biology — Radioiodinated Tracer Development Precursor

The iodine atom in the para position of the phenoxy ring serves as a defined site for isotopic exchange with radioisotopes (¹²⁵I, ¹³¹I, or ¹²⁴I), enabling the development of radiolabeled probes for in vitro binding assays, autoradiography, or SPECT/PET imaging [3]. The established feasibility of solid-phase exchange radioiodination on structurally related thiadiazole derivatives for myocardial imaging supports the potential utility of this compound as a labeling precursor [4]. This application is supported by the heavy-atom content differentiation evidence established in Section 3, Evidence Item 3.

Medicinal Chemistry — Pyrimidine Bioisostere Scaffold Exploration

The 1,3,4-thiadiazole core is a well-documented bioisostere of the pyrimidine nucleobases (thymine, cytosine, uracil), enabling the design of kinase inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents that mimic nucleobase recognition [5]. This bioisosteric relationship is unique to the 1,3,4-thiadiazole regioisomer and is not shared by the 1,2,4-thiadiazole scaffold. The 2-(4-iodophenoxy) substitution provides a modular synthetic handle for further derivatization while maintaining the bioisosteric core. This application is supported by the regioisomeric differentiation evidence established in Section 3, Evidence Item 1.

Quote Request

Request a Quote for 2-(4-Iodophenoxy)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.